molecular formula C11H18O2 B2941845 (E)-4,8-dimethylnona-3,7-dienoic acid CAS No. 459-85-8

(E)-4,8-dimethylnona-3,7-dienoic acid

Cat. No.: B2941845
CAS No.: 459-85-8
M. Wt: 182.263
InChI Key: UAXLWQGEEXDYOB-JXMROGBWSA-N
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Description

(E)-4,8-Dimethylnona-3,7-dienoic acid is an organic compound characterized by its unique structure, which includes a conjugated diene system and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,8-dimethylnona-3,7-dienoic acid typically involves the use of starting materials such as alkenes and carboxylic acids. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (E)-4,8-Dimethylnona-3,7-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The diene system can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alcohols, amines, in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC)

Major Products:

    Epoxides and diols: from oxidation

    Alcohols: from reduction

    Esters and amides: from substitution

Scientific Research Applications

(E)-4,8-Dimethylnona-3,7-dienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced durability or flexibility.

Mechanism of Action

The mechanism of action of (E)-4,8-dimethylnona-3,7-dienoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The conjugated diene system allows for interactions with various molecular targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

    (E)-2,4-Hexadienoic acid: Another conjugated diene with similar reactivity but a shorter carbon chain.

    (E)-3,5-Octadienoic acid: Similar structure with different positioning of double bonds.

    (E)-2,4-Decadienoic acid: Longer carbon chain with similar functional groups.

Uniqueness: (E)-4,8-Dimethylnona-3,7-dienoic acid is unique due to its specific carbon chain length and the positioning of its double bonds, which confer distinct chemical and physical properties. These characteristics make it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

(3E)-4,8-dimethylnona-3,7-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,7H,4,6,8H2,1-3H3,(H,12,13)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXLWQGEEXDYOB-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC(=O)O)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-85-8
Record name (3E)-4,8-dimethylnona-3,7-dienoic acid
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